2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an isoindole dione moiety. It is often used in various chemical reactions and has significant potential in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the context. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of key metabolites, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichlorophenylacetic acid with phthalic anhydride. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole dione ring. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2,4-dichlorophenylacetic acid
- Phthalic anhydride derivatives
Uniqueness
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a dichlorophenyl group and an isoindole dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLERVOOCVHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353101 | |
Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65146-53-4 | |
Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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